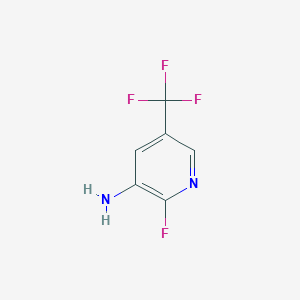

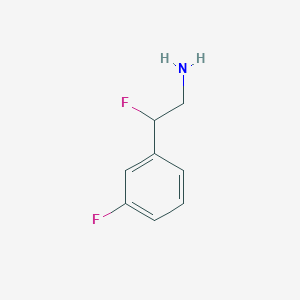

2-Fluoro-2-(3-fluorophenyl)ethan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoro-2-(3-fluorophenyl)ethan-1-amine is a compound of interest in the field of organic chemistry due to its potential applications in chiral resolution and as a derivatizing agent. The compound is characterized by the presence of a fluorinated ethylamine moiety attached to a fluorinated phenyl group. This structure suggests potential reactivity and utility in various chemical analyses and reactions.

Synthesis Analysis

The synthesis of related fluorinated amines has been described in the literature. For instance, 2-Fluoro-2-phenyl-1-aminoethane, a compound with a similar structure, was synthesized from styrene, and its enantiomers were separated to determine their absolute configurations . This process likely involves the introduction of fluorine atoms into the phenyl ring and the ethylamine chain, followed by chiral resolution techniques to obtain enantiomerically pure compounds.

Molecular Structure Analysis

The molecular structure of fluorinated compounds similar to 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine has been investigated using various computational methods, including Hartree-Fock and density functional theory calculations. These studies provide insights into the geometrical parameters, vibrational frequencies, and electronic properties of the molecules . The presence of fluorine atoms is known to influence the electronic distribution within the molecule, which can be analyzed through molecular orbital studies such as HOMO-LUMO analysis.

Chemical Reactions Analysis

Fluorinated amines participate in a variety of chemical reactions. For example, the reaction of primary and secondary amines with fluorinated ethenes has been studied, revealing complex kinetics and the formation of fluorinated aminoethene and aminoethane products . These reactions are influenced by the presence of fluorine, which affects the reactivity and the mechanism of the reaction, including nucleophilic attack and the cleavage of carbon-fluorine bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated amines are significantly impacted by the presence of fluorine atoms. Fluorine's high electronegativity and small size can lead to strong inductive effects, altering the acidity and basicity of the amine group. Additionally, the introduction of fluorine can enhance the thermal and chemical stability of the compound. The fluorinated phenyl ring may also contribute to the lipophilicity of the molecule, which can be advantageous in certain analytical applications, such as HPLC .

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

- Electrophilic Amination : Research on fluorophenols, including compounds structurally related to 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine, has demonstrated their potential in electrophilic amination reactions. These reactions are crucial for introducing amine groups into aromatic systems, potentially aiding the synthesis of complex organic molecules (Bombek et al., 2004).

- Fluoro-Cyclisation : Mild intramolecular fluoro-cyclisation of benzylic alcohols and amines using Selectfluor has been explored to afford fluorinated heterocycles. This demonstrates the versatility of fluorinated compounds in synthesizing structurally diverse and potentially bioactive heterocycles (Parmar & Rueping, 2014).

Material Science Applications

- Soluble Fluoro-Polyimides : Fluorinated aromatic diamines have been utilized in the synthesis of soluble fluoro-polyimides, which exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability. These materials have potential applications in advanced composite materials and electronics (Xie et al., 2001).

Pharmacology and Biomedical Research

- Anti-inflammatory Activity : Fluorine-substituted derivatives have been synthesized and evaluated for their anti-inflammatory activity, demonstrating the potential of fluorinated compounds in developing new anti-inflammatory drugs (Sun et al., 2019).

- Antimicrobial and Antifungal Activity : Synthesis and structural characterization of substituted 6-fluorobenzo[d]thiazole amides showed some compounds to have antibacterial and antifungal activity comparable or slightly better than standard medicinal drugs, highlighting the antimicrobial potential of fluorinated compounds (Pejchal et al., 2015).

Safety And Hazards

Propiedades

IUPAC Name |

2-fluoro-2-(3-fluorophenyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8H,5,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFAMNAMAWXDQEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514516 |

Source

|

| Record name | 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-2-(3-fluorophenyl)ethan-1-amine | |

CAS RN |

767244-83-7 |

Source

|

| Record name | 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrazolo[1,5-A]pyridine-2-carbohydrazide](/img/structure/B1338080.png)

![Benzo[g]quinoxaline](/img/structure/B1338093.png)

![8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1338107.png)